N-cyclohexyl-4-[2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide
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Overview
Description
The chemical compound belongs to a class of substances that are being actively explored for their potential in various medicinal and biological applications. Research efforts have been directed towards understanding their synthesis, molecular structure, and various properties to harness their potential effectively.
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridine-3-carboxamide derivatives, including compounds with piperazine linkers and substituted pyridine units, involves novel strategies aiming at optimizing their antimycobacterial activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. Compounds have been developed to exhibit considerable activity, indicating the significance of the synthesis approach in enhancing biological efficacy (Lv et al., 2017).
Molecular Structure Analysis
Molecular interaction studies of related compounds demonstrate the critical role of molecular structure in determining the affinity and specificity towards biological targets. For example, the antagonist activity of certain compounds towards cannabinoid receptors has been analyzed through molecular orbital methods, revealing the importance of conformer stability and interaction models with the receptor (Shim et al., 2002).
Chemical Reactions and Properties
The reactivity of similar compounds underlines the significance of functional groups and substituents in facilitating various chemical reactions. For instance, the synthesis of imidazo[1,2-a]pyridine derivatives involves multiple steps, including cyclization, nitration, reduction, and condensation reactions, which are crucial for the final product's pharmacological properties (Zamora et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of related compounds are critical for their application in drug development. Optimizing these properties is essential for improving bioavailability and efficacy. For example, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride aimed at developing a novel Rho kinase inhibitor highlights the importance of achieving high purity and suitable physical properties for clinical application (Wei et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental to the therapeutic potential of these compounds. Investigations into the chemical properties of imidazo[1,2-a]pyridine-3-carboxamides have led to the discovery of compounds with promising antitubercular activity, demonstrating the value of chemical modifications in enhancing biological activity and specificity (Wang et al., 2019).
Scientific Research Applications
Antimycobacterial Activity
Research indicates that compounds structurally related to N-cyclohexyl-4-[2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide exhibit antimycobacterial properties. For instance, novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have shown significant activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains. This suggests potential applications in developing new treatments for tuberculosis (Lv et al., 2017) (Lv et al., 2017).
Anticancer Properties
Compounds similar to this compound have been synthesized and evaluated for their anticancer activity. For instance, piperazine-2,6-dione derivatives showed promising anticancer activity against various cancer cell lines, indicating potential applications in cancer therapy (Kumar et al., 2013) (Kumar et al., 2013).
Antiulcer Agents
Studies on imidazo[1,2-a]pyridines substituted at the 3-position, which are structurally related to the compound , have been synthesized as potential antiulcer agents. Though they did not display significant antisecretory activity, they demonstrated good cytoprotective properties in models of ethanol and hydrochloric acid-induced ulcers, suggesting their potential as antiulcer medications (Starrett et al., 1989) (Starrett et al., 1989).
Serotonin Receptor Imaging
Research into related compounds has explored their use in imaging serotonin receptors. For instance, compounds structurally similar have been evaluated as PET radioligands for quantifying 5-HT1A receptors in human subjects, suggesting their use in neuropsychiatric disorder studies (Choi et al., 2015) (Choi et al., 2015).
Cognitive Enhancing Properties
Compounds from the imidazo[4,5-b]pyridine group have been identified as non-sulfonamide 5-HT6 receptor ligands, with some exhibiting potent cognitive enhancing properties in animal models. This indicates potential applications in treating neurodegenerative and psychiatric disorders (Vanda et al., 2018) (Vanda et al., 2018).
Mechanism of Action
Target of action
Compounds with similar structures have been found to interact with various receptors and enzymes. For example, compounds with a piperazine moiety are known to interact with a variety of targets, including neurotransmitter receptors .
Mode of action
The interaction with these targets can lead to changes in cellular signaling pathways. For instance, some compounds can act as allosteric modulators, enhancing or inhibiting the activity of their target proteins .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Neurotransmitter pathways are often affected by compounds interacting with neurotransmitter receptors .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected. This could range from changes in cell signaling to effects on cell growth or survival .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O2S/c1-32-18-5-3-17(4-6-18)29-8-10-30(11-9-29)21-13-23(27-15-26-21)33-14-22(31)28-16-2-7-20(25)19(24)12-16/h2-7,12-13,15H,8-11,14H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUPFNIUQDNCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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